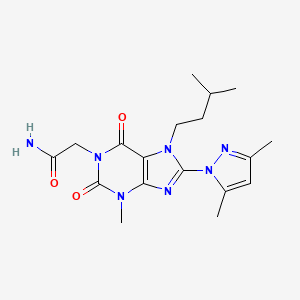
2-(8-(3,5-diméthyl-1H-pyrazol-1-yl)-7-isopentyl-3-méthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H25N7O3 and its molecular weight is 387.444. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antileishmanienne
Les composés porteurs de pyrazole, comme celui que vous avez mentionné, ont été reconnus pour leurs propriétés antileishmaniennes. Ces composés ont été synthétisés et évalués pour leur efficacité contre les espèces de Leishmania, qui sont les agents responsables de la leishmaniose. Des études in vitro ont montré que certains dérivés présentent une activité significative contre Leishmania aethiopica, certains composés étant plus actifs que les médicaments standards comme la miltéfosine et l’amphotéricine B .
Potentiel antimalarique
Outre l’activité antileishmanienne, ces composés ont également été testés pour leurs effets antimalariques. Des études in vivo menées sur des souris infectées par Plasmodium berghei ont révélé que des dérivés spécifiques pouvaient supprimer efficacement le parasite du paludisme, certains montrant jusqu’à 90,4 % de suppression. Cela indique un fort potentiel pour le développement de nouveaux agents antimalariques .
Études de docking moléculaire
Les études de docking moléculaire sont cruciales pour comprendre l’interaction entre les médicaments et leurs cibles. Le composé en question peut être utilisé dans des simulations de docking moléculaire pour prédire son affinité de liaison et son orientation au sein du site actif d’une protéine cible. Ceci est particulièrement utile dans la conception rationnelle de médicaments, où l’optimisation de l’interaction avec les cibles biologiques est essentielle .
Synthèse de dérivés
La structure de base de ce composé fournit un cadre polyvalent pour la synthèse de divers dérivés. Ces dérivés peuvent être conçus pour améliorer certaines propriétés pharmacologiques ou réduire la toxicité. Le processus de synthèse implique souvent des techniques telles que la microanalyse élémentaire, l’FTIR et la RMN .
Développement du pharmacophore
Les pharmacophores sont des cadres moléculaires qui portent les caractéristiques essentielles responsables de l’activité biologique d’un médicament. Le composé en question, avec sa partie pyrazole, sert de pharmacophore potentiel pour développer des agents antileishmaniens et antimalariques sûrs et efficaces .
Études de résistance aux médicaments
La résistance aux médicaments est un défi majeur dans le traitement de maladies comme le paludisme et la leishmaniose. La recherche sur des composés comme celui que vous avez décrit peut fournir des informations pour surmonter les mécanismes de résistance. En modifiant la structure du composé, il pourrait être possible de contourner la résistance et de maintenir l’efficacité thérapeutique .
Analyse d’efficacité comparative
La comparaison de l’efficacité de nouveaux composés avec celle des médicaments existants est une partie essentielle de la recherche pharmaceutique. Des études impliquant le composé peuvent aider à déterminer son efficacité relative et son potentiel en tant qu’option de traitement supérieure .
Profil de sécurité et de toxicité
Avant qu’un nouveau composé ne puisse être considéré pour une utilisation clinique, son profil de sécurité doit être soigneusement évalué. La recherche sur la toxicité de ce composé et de ses dérivés est essentielle pour s’assurer qu’ils sont sûrs pour une utilisation humaine .
Propriétés
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-10(2)6-7-23-14-15(20-17(23)25-12(4)8-11(3)21-25)22(5)18(28)24(16(14)27)9-13(19)26/h8,10H,6-7,9H2,1-5H3,(H2,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFZGGXXCLWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)
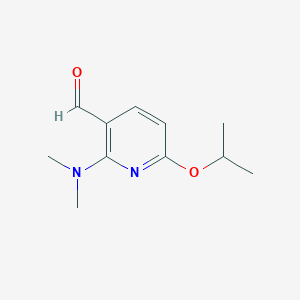
![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)
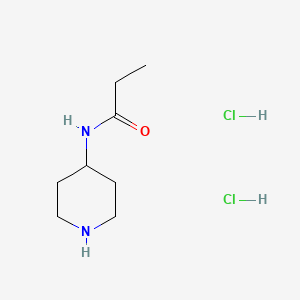
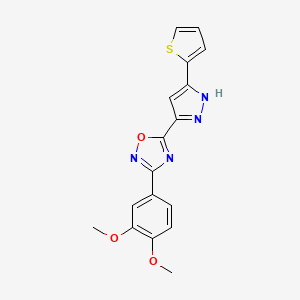
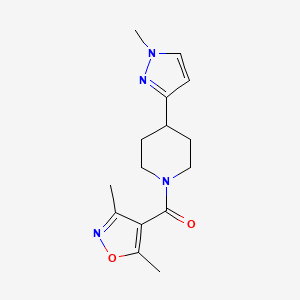
![5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2364122.png)
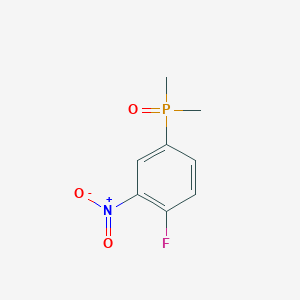
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364125.png)
![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)
![4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B2364128.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)
